N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide
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Overview
Description
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(benzyloxy)-3-methoxybenzyl chloride with chloroacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloroacetamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Similar in structure but lacks the chloroacetamide group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methoxybenzyl group but has a different core structure.
Uniqueness
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide is unique due to the presence of both the benzyloxy and chloroacetamide groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-16-9-14(11-19-17(20)10-18)7-8-15(16)22-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPCKUCIMAMDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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